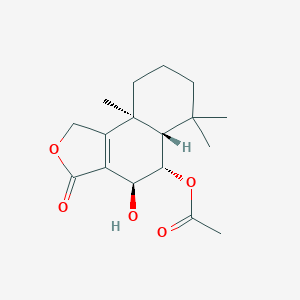
Cinnamadin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamadin is a natural product found in Warburgia ugandensis and Cinnamosma madagascariensis with data available.
Scientific Research Applications
Medicinal and Pharmacological Properties
Cinnamomum verum, commonly known as cinnamon, is renowned for its broad spectrum of medicinal and pharmacological qualities. Historically used as a medicinal condiment, it has found applications in flavoring food and in pharmaceutical preparations for various ailments. Cinnamon is rich in volatile oils like cinnamaldehyde, cinnamic acid, and cinnamate, with eugenol being the active principal ingredient. It exhibits antimicrobial, wound healing, antidiabetic, anti-HIV, anti-anxiety, and anti-Parkinson's properties. Its major components, including eugenol, cinnamaldehyde, cinnamyl acetate, have been extensively studied for their pharmacological effects (Pathak & Sharma, 2021).
Chemotherapeutic Potential
Cinnamomum verum exhibits significant chemotherapeutic potential. Extracts of C. verum have demonstrated inhibitory effects against protozoan parasites in vitro and in vivo, suggesting potential as antipiroplasm drugs. These findings open avenues for further clinical research in this area (Batiha et al., 2020).
Essential Oils and Biological Activities
The essential oils (EOs) from Cinnamomum verum have a wide range of biological activities, including inhibitory actions against cancer cell lines and bacterial strains. This positions C. verum as a valuable resource for pharmaceutical industries, especially in the development of natural therapeutic agents (Phu et al., 2022).
Anti-Cancer Properties
Cinnamomum verum components like 2-methoxycinnamaldehyde (2-MCA) have shown promising anti-cancer effects, targeting both topoisomerase I and II in cancer cells. This constituent suppressed proliferation and induced apoptosis in hepatocellular carcinoma Hep 3B cells, both in vitro and in vivo, suggesting its potential as an anti-cancer agent (Perng et al., 2016).
Genetic Variability and Chemotypes
Research on C. verum from the Amazon region of Brazil has revealed significant chemical and molecular markers. This study provides essential knowledge for the discrimination of C. verum varieties and examines the authenticity of industrial sources, which is critical for ensuring the quality and efficacy of cinnamon-based products (Xavier et al., 2022).
Antioxidant and Immune Effects
Water-soluble polysaccharides isolated from C. verum bark have shown significant antioxidant activities and immune effects. These properties highlight the potential of cinnamon in reducing inflammation and enhancing immune response, especially in traditional medicine applications (Goyal et al., 2018).
properties
Product Name |
Cinnamadin |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(4S,5S,5aS,9aS)-4-hydroxy-6,6,9a-trimethyl-3-oxo-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9(18)22-13-12(19)11-10(8-21-15(11)20)17(4)7-5-6-16(2,3)14(13)17/h12-14,19H,5-8H2,1-4H3/t12-,13+,14-,17+/m0/s1 |
InChI Key |
IXRCUCMDEOVZLM-QDEZUTFSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C2=C(COC2=O)[C@@]3([C@@H]1C(CCC3)(C)C)C)O |
Canonical SMILES |
CC(=O)OC1C(C2=C(COC2=O)C3(C1C(CCC3)(C)C)C)O |
synonyms |
cinnamadin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
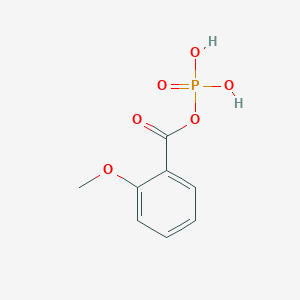
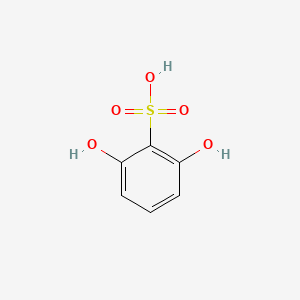
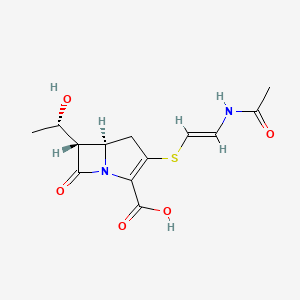
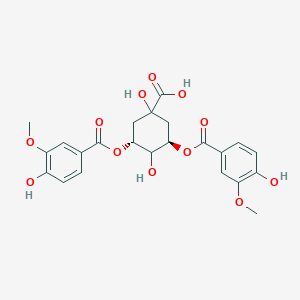
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
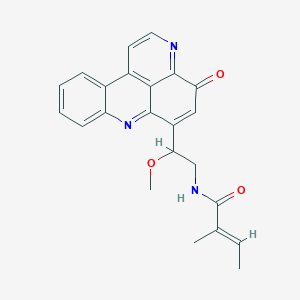
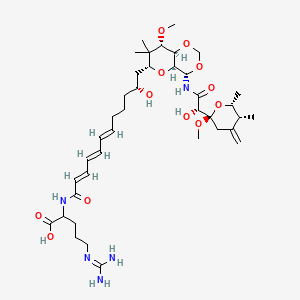
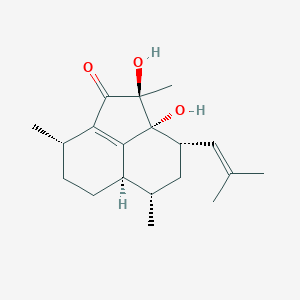
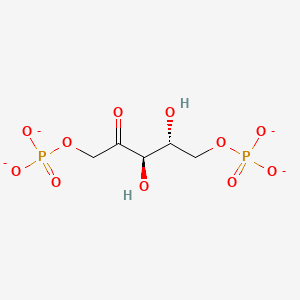
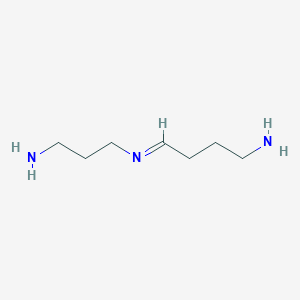
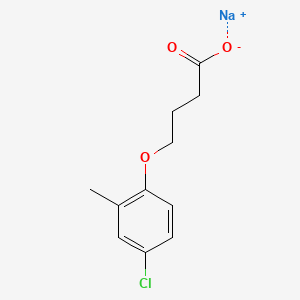
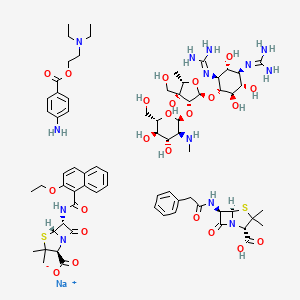
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)